molecular formula C17H28N2O3 B6779653 N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide

Cat. No.: B6779653
M. Wt: 308.4 g/mol
InChI Key: JOTGXBPRUAULAN-LOWNFYCTSA-N
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Description

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a cyclopentyl group, and an oxane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c20-16(14-5-4-10-22-12-14)18-15-7-6-13(11-15)17(21)19-8-2-1-3-9-19/h13-15H,1-12H2,(H,18,20)/t13-,14?,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGXBPRUAULAN-LOWNFYCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)NC(=O)C3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2CC[C@@H](C2)NC(=O)C3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the acylation of piperidine with a suitable acyl chloride or anhydride under basic conditions to form the piperidine-1-carbonyl intermediate.

    Cyclopentylation: The next step is the introduction of the cyclopentyl group. This can be achieved through a Grignard reaction or an alkylation reaction using cyclopentyl halides.

    Oxane Ring Formation: The oxane ring is introduced via a cyclization reaction, often involving the use of a diol and an acid catalyst to form the oxane ring structure.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control of reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and possible biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclohexyl]oxane-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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